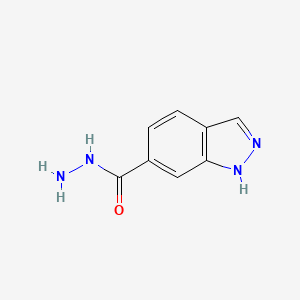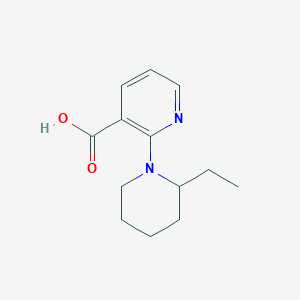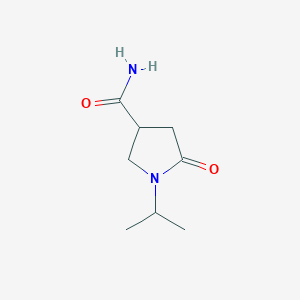
2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile
Übersicht
Beschreibung
2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a hydroxyethylamino group attached to the nicotinonitrile core, which imparts unique chemical and physical properties
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
Target of Action
It shares structural similarities with mitoxantrone , a chemotherapeutic agent. Mitoxantrone primarily targets DNA by intercalating into its structure
Mode of Action
Mitoxantrone, a structurally similar compound, intercalates into dna, causing crosslinks and strand breaks . It also interferes with RNA and inhibits topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA . It’s possible that 2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile may have a similar mode of action.
Biochemical Pathways
Compounds like mitoxantrone, which intercalate into dna, can affect a variety of cellular processes, including cell cycle progression, transcription, and translation .
Result of Action
Dna-intercalating agents like mitoxantrone can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemische Analyse
Biochemical Properties
2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound can influence the activity of protein kinases, which are essential for signal transduction pathways .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of mammalian cell lines by arresting cells in the G1 phase and accumulating them in the G2 phase . This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active sites of CDKs, inhibiting their activity and thereby affecting cell cycle progression . Additionally, it can activate or inhibit other enzymes involved in metabolic pathways, leading to changes in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and organ damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been observed to localize primarily in the liver and intestines, with minimal accumulation in other tissues . This distribution pattern suggests that it is primarily cleared through hepatobiliary and renal pathways .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile typically involves the reaction of 4,6-dimethylnicotinonitrile with 2-aminoethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydroxyethylamino group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial synthesis may also incorporate purification steps such as crystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Nucleophiles such as halides or amines are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nicotinonitrile derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Hydroxyethylamino)quinoline-2,4-diones: These compounds share the hydroxyethylamino group but have a quinoline core instead of a nicotinonitrile core.
2-Methoxy-6-[{2-(2-hydroxyethylamino)ethylimino}-methyl]phenol: Similar in having a hydroxyethylamino group but differs in the overall structure and functional groups.
Uniqueness
2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile is unique due to its specific combination of functional groups and the nicotinonitrile core, which imparts distinct chemical reactivity and potential biological activity
Eigenschaften
IUPAC Name |
2-(2-hydroxyethylamino)-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-5-8(2)13-10(9(7)6-11)12-3-4-14/h5,14H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICNJQQQZSTDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine](/img/structure/B1386130.png)
![N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine](/img/structure/B1386131.png)

![4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1386137.png)



amine](/img/structure/B1386141.png)
amine](/img/structure/B1386142.png)
![4-[Methyl(propyl)amino]benzaldehyde](/img/structure/B1386143.png)
![6-[(2-Morpholin-4-ylethyl)thio]pyridin-3-amine](/img/structure/B1386144.png)
![Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386146.png)

